MM-102

Epigenetics Protein-Protein Interaction Binding Affinity

Inconsistent MLL1-WDR5 inhibitor potency across vendors compromises epigenetic research reproducibility. MM-102 is a well-characterized peptidomimetic that binds WDR5 with Ki <1 nM and inhibits H3K4 methyltransferase activity (IC50 0.4 nM in HMT assays), providing a definitive benchmark for MLL-rearranged leukemia studies. • Ki <1 nM (WDR5 binding) vs. >400 nM for weaker analogs - ensures target engagement • GI50 25 µM in MLL-fusion cells vs. 84 µM in BCR-ABL controls - validates on-target selectivity • Reduces HoxA9/Meis-1 expression - confirms downstream pathway disruption Supplied as ≥98% crystalline solid with full analytical documentation. Standard global shipping under ambient conditions.

Molecular Formula C35H49F2N7O4
Molecular Weight 669.8 g/mol
Cat. No. B609186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-102
SynonymsMM-102;  MM102;  MM 102
Molecular FormulaC35H49F2N7O4
Molecular Weight669.8 g/mol
Structural Identifiers
SMILESCCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C
InChIInChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1
InChIKeyRZKSQRIPRKWVBU-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MM-102: WDR5/MLL1 Inhibitor Overview


MM-102 is a high-affinity peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between the histone methyltransferase MLL1 and its essential adaptor protein WDR5 [1]. This interaction is crucial for the assembly and H3K4 methyltransferase activity of the MLL1 core complex . MM-102 is a cornerstone tool compound in epigenetics and oncology research, primarily used to dissect the role of MLL1-WDR5 signaling in MLL-rearranged leukemias and other biological contexts [1].

Target engagement probe for MLL1-WDR5 protein-protein interaction studies

Epigenetic research tool for MLL-rearranged leukemia models

Pathway-specific chemical probe for H3K4 methylation and gene expression analysis

MM-102 Irreplaceability vs. Other MLL1 Inhibitors


Simply substituting MM-102 with another MLL1/WDR5 inhibitor can lead to significantly different and often misleading experimental outcomes. Differences in binding mechanism (e.g., orthosteric vs. allosteric), affinity (Ki values spanning from <1 nM to >400 nM [1]), and resulting functional potency in cellular assays (with IC50 values varying over 100-fold ) render these compounds non-interchangeable. This guide provides a rigorous, quantitative analysis of MM-102's specific performance parameters to inform precise experimental design and ensure reproducible scientific results.

Binding mechanism differences (orthosteric vs. allosteric) may lead to divergent target engagement profiles

Affinity variation across WDR5 inhibitors (>50-fold) can result in non-interchangeable functional potency

Cellular activity and selectivity profiles may not transfer between structurally distinct MLL1 tool compounds

MM-102 Comparative Evidence


Higher WDR5 Affinity vs. MM-589 and OICR-9429

MM-102 demonstrates the highest binding affinity to WDR5 among key comparators, achieving a Ki of less than 1 nM . In direct comparison, this is over an order of magnitude tighter than the next-generation inhibitor MM-589 (IC50 = 0.90 nM) and over 50-fold tighter than OICR-9429 (IC50 = 64 nM) , underscoring its exceptional potency for disrupting the WDR5-MLL1 interaction.

WDR5 Affinity
Reported
MM-102 Ki
MM-589 IC50 0.90 nM
OICR-9429 IC50 64 nM
~2.7-fold higher affinity vs. MM-589; >26-fold vs. OICR-9429
Reported target-engagement context; supports selectivity profiling
Fluorescence polarization competition assay
Epigenetics Protein-Protein Interaction Binding Affinity

H3K4 Methyltransferase Inhibition vs. MM-401

In a fully reconstituted in vitro MLL1 core complex assay, MM-102 potently inhibits H3K4 methyltransferase activity with an IC50 of 0.4 nM . This functional potency is 800-fold greater than that of MM-401, which inhibits MLL1 activity with an IC50 of 0.32 µM in a similar assay context.

Methyltransferase Inhibition
Reported
MM-102 IC50 0.4 nM
MM-401 IC50 320 nM
800-fold greater inhibition of MLL1 complex activity
Reported functional inhibition in reconstituted complex; supports catalytic output studies
Reconstituted MLL1 core complex H3K4 methyltransferase assay
Histone Methyltransferase Enzymatic Activity MLL1 Complex

Selective Growth Inhibition in MLL-Rearranged Leukemia Cells

MM-102 demonstrates a clear cellular selectivity window, preferentially inhibiting the growth of MLL1-fusion-driven leukemia cells. It achieves a GI50 of 25 µM in both MV4;11 (MLL1-AF4) and KOPN8 (MLL1-ENL) cells, while showing significantly reduced potency (GI50 = 84 µM) against BCR-ABL-dependent K562 leukemia cells . This 3.4-fold selectivity window demonstrates its specificity for MLL1-fusion-driven malignancies.

Cell Growth Selectivity
Head-to-head
MLL-fusion cells GI50 25 µM
K562 (BCR-ABL) GI50 84 µM
3.4-fold selectivity window
Reported cell-growth selectivity context; may aid interpretation vs broader agents
7-day cell viability assay, MV4;11 and KOPN8 models
Cell Proliferation Leukemia Selectivity

Suppression of HoxA9 and Meis-1 Gene Expression

At the transcriptional level, MM-102 potently suppresses the expression of the critical MLL1 target genes HoxA9 and Meis-1, which are required for MLL1-mediated leukemogenesis [1]. Treatment with 50 µM MM-102 for 96 hours led to a 76% reduction in HoxA9 mRNA and a 36% reduction in Meis-1 mRNA in myeloblasts derived from MLL1-AF9-transduced murine bone marrow cells . This provides a direct, quantitative readout of on-target functional inhibition.

Gene Expression
Head-to-head
MM-102 (50 µM, 96 h) HoxA9 –76%, Meis-1 –36%
Vehicle control 0% reduction
Significant suppression of MLL1 target genes
Reported transcriptional endpoint response; links target engagement to gene expression
MLL1-AF9-transduced murine bone marrow cells
Gene Expression HoxA9 Meis-1

MM-102 Research Applications


Target Validation in MLL1-Driven Leukemia

Use MM-102 as a chemical probe to validate the dependency of MLL-rearranged leukemia cells on the MLL1-WDR5 interaction. Its high affinity (Ki < 1 nM ) and clear selectivity window (GI50 of 25 µM in MLL-fusion cells vs. 84 µM in control cells ) provide confidence that observed growth inhibition and apoptosis are due to on-target MLL1 complex disruption, rather than off-target cytotoxicity.

Benchmarking Next-Generation WDR5 Inhibitors

Employ MM-102 as a well-characterized reference standard for benchmarking new chemical entities. Its robust, multi-parametric data profile—including sub-nanomolar binding affinity , 0.4 nM functional IC50 in HMT assays , and reproducible cellular effects on HoxA9/Meis-1 expression [1]—makes it an ideal positive control for head-to-head comparisons in biochemical and cellular assays.

MLL1-WDR5 Axis in Non-Oncological Contexts

Leverage the potent and selective nature of MM-102 to dissect the role of the MLL1-WDR5 complex in other biological systems, such as epigenetic reprogramming during somatic cell nuclear transfer (SCNT) . The compound's ability to reduce global H3K4 methylation levels allows researchers to investigate the fundamental role of this histone mark in development and differentiation.

Application
Selection Property
Validation Focus
MLL1-WDR5 dependency validation in leukemia models
High-affinity PPI disruption with context-dependent activity
On-target growth inhibition and target gene modulation endpoints
Comparator reference for new WDR5 inhibitors
Multi-parametric biochemical and cellular characterization
Binding affinity, enzymatic activity, and transcriptional readouts
Epigenetic reprogramming and H3K4 methylation studies
Potent MLL1-WDR5 complex inhibition
Global H3K4me3 levels and developmental gene expression changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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